molecular formula C21H24FN5O2 B15118352 6-Fluoro-2-{4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole

6-Fluoro-2-{4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole

Cat. No.: B15118352
M. Wt: 397.4 g/mol
InChI Key: NQBJEUCHYCLJLU-UHFFFAOYSA-N
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Description

6-Fluoro-2-{4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 6-Fluoro-2-{4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

6-Fluoro-2-{4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole undergoes various chemical reactions, including:

Scientific Research Applications

6-Fluoro-2-{4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-{4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The piperazine and pyrimidine moieties contribute to the compound’s overall stability and bioavailability, allowing it to effectively modulate biological pathways and exert its therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 6-Fluoro-2-{4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole include:

    6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Known for its antibacterial activity.

    5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)benzoxazoles: Studied for their cytotoxicity and potential anticancer properties.

    1-(6-Ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine: Investigated for its pharmacological activities .

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H24FN5O2

Molecular Weight

397.4 g/mol

IUPAC Name

6-fluoro-2-[4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C21H24FN5O2/c1-14-23-18(15-4-10-28-11-5-15)13-20(24-14)26-6-8-27(9-7-26)21-25-17-3-2-16(22)12-19(17)29-21/h2-3,12-13,15H,4-11H2,1H3

InChI Key

NQBJEUCHYCLJLU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=C(O3)C=C(C=C4)F)C5CCOCC5

Origin of Product

United States

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